

Introduction: The Structural Elucidation of a Key Synthetic Intermediate

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Compound of Interest

Compound Name: *1-Isopropyl-1H-imidazole-4-carbaldehyde*

CAS No.: 194366-34-2

Cat. No.: B065951

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1-isopropyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a functionalized imidazole, it serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. Its structure, comprising an N-substituted imidazole ring coupled with a reactive aldehyde group, necessitates precise analytical characterization to ensure purity, confirm identity, and understand its chemical behavior.

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of **1-isopropyl-1H-imidazole-4-carbaldehyde**. As a Senior Application Scientist, the following narrative is structured not as a rigid template, but as a logical workflow for structural verification, moving from the broad strokes of molecular mass to the fine details of atomic connectivity. The protocols and interpretations are grounded in established spectroscopic principles and field-proven insights, ensuring both scientific accuracy and practical utility for researchers and drug development professionals.

Part 1: ^1H and ^{13}C NMR Spectroscopy – Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ^1H and ^{13}C , we can assemble a detailed map of the molecule's framework and the chemical environment of each atom. For an unsymmetrical molecule like **1-isopropyl-1H-imidazole-4-carbaldehyde**, NMR provides unambiguous evidence of its constitution.

The N-isopropyl substitution is critical as it prevents the proton tautomerism often seen in N-H imidazoles, which can complicate spectra by causing signal broadening or the appearance of multiple species in solution.^{[1][2]} This N-substitution leads to a single, well-defined set of signals, simplifying interpretation.

^1H NMR Spectroscopy: A Proton's Perspective

In ^1H NMR, the chemical shift, multiplicity (splitting pattern), and integration of each signal reveal the electronic environment, the number of neighboring protons, and the relative number of protons, respectively.

Predicted ^1H NMR Spectroscopic Data (500 MHz, CDCl_3)

Assigned Proton	Label	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Aldehyde-H	Hf	9.85	Singlet (s)	-	1H
Imidazole-H2	Ha	7.95	Singlet (s)	-	1H
Imidazole-H5	Hb	7.80	Singlet (s)	-	1H
Isopropyl-CH	Hc	4.65	Septet (sept)	~6.8	1H
Isopropyl- CH_3	Hd, He	1.50	Doublet (d)	~6.8	6H

Causality and Interpretation:

- Aldehyde Proton (Hf, ~9.85 ppm): This proton is the most deshielded in the molecule. Its position far downfield is a direct consequence of the powerful electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond. It appears as a singlet as it has no adjacent protons to couple with.[3][4]
- Imidazole Protons (Ha, Hb, ~7.80-7.95 ppm): These aromatic protons reside in a region typical for heterocyclic systems. The proton at the C2 position (Ha) is generally the most downfield of the ring protons due to the inductive effect of the two adjacent nitrogen atoms. [5] Both appear as singlets because they are separated by a quaternary carbon (C4) and the N1-substituent, preventing vicinal coupling.
- Isopropyl Methine Proton (Hc, ~4.65 ppm): The septet multiplicity is the classic signature of a CH group coupled to six equivalent protons (two CH₃ groups), as dictated by the n+1 rule (6+1=7). Its chemical shift is influenced by the adjacent electron-withdrawing nitrogen atom of the imidazole ring.[4]
- Isopropyl Methyl Protons (Hd, He, ~1.50 ppm): The six protons of the two methyl groups are chemically equivalent. They appear as a single doublet because they are all coupled to the single methine proton (n+1 rule: 1+1=2).[4][5]

Figure 1: ¹H NMR structural assignments for **1-isopropyl-1H-imidazole-4-carbaldehyde**.

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy provides complementary information about the carbon framework. Given the lower natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a series of singlets, each corresponding to a unique carbon atom.

Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Assigned Carbon	Label	Predicted Chemical Shift (δ , ppm)
Aldehyde (C=O)	Cf	186.0
Imidazole C2	Ca	142.5
Imidazole C4	Cc	140.0
Imidazole C5	Cb	129.0
Isopropyl CH	Cd	51.5
Isopropyl CH ₃	Ce	23.0

Causality and Interpretation:

- Carbonyl Carbon (Cf, ~186.0 ppm): As with its attached proton, the aldehyde's carbonyl carbon is the most deshielded carbon, appearing far downfield due to the high polarity of the C=O bond.^{[3][6]}
- Imidazole Carbons (Ca, Cb, Cc, ~129.0-142.5 ppm): These carbons resonate in the aromatic region. The precise assignment can be confirmed with 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation), which would show correlations between these carbons and specific protons. The C4 carbon, attached to the aldehyde, is expected to be significantly downfield.
- Isopropyl Carbons (Cd, Ce): These aliphatic carbons appear in the upfield region of the spectrum. The methine carbon (Cd) is further downfield than the methyl carbons (Ce) due to its direct attachment to the electronegative nitrogen atom.^[5]

Part 2: Mass Spectrometry – Unveiling the Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy method that generates a molecular ion ($M^{+\bullet}$) and a series of characteristic fragment ions.

The molecular formula for **1-isopropyl-1H-imidazole-4-carbaldehyde** is $C_7H_{10}N_2O$, giving it a monoisotopic mass of 138.08 Da. The mass spectrum is therefore expected to show a molecular ion peak at m/z 138.

Proposed EI Fragmentation Pathway

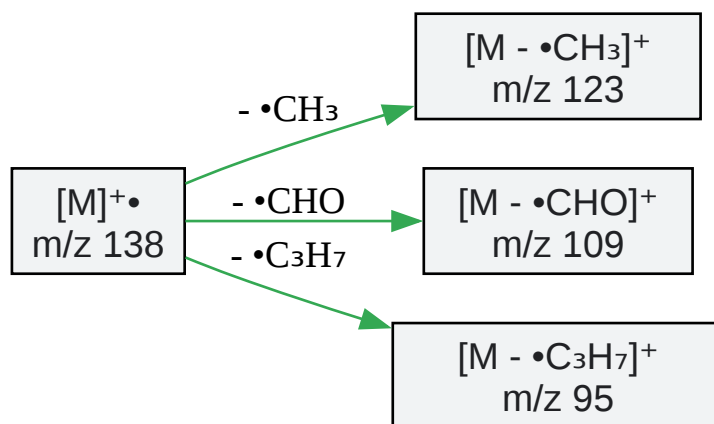
The fragmentation of the molecular ion is governed by the stability of the resulting cations and neutral losses. For this molecule, key cleavages are expected at the aldehyde and the isopropyl substituent. The imidazole ring itself is relatively stable and less prone to ring-opening fragmentation.^{[7][8]}

Key Predicted Fragment Ions

m/z Value	Proposed Formula	Description of Loss
138	$[C_7H_{10}N_2O]^+\bullet$	Molecular Ion ($M^+\bullet$)
123	$[C_6H_7N_2O]^+$	Loss of a methyl radical ($\bullet CH_3$) from the isopropyl group
109	$[C_6H_9N_2]^+$	Loss of the formyl radical ($\bullet CHO$)
95	$[C_4H_3N_2O]^+$	Loss of the isopropyl radical ($\bullet C_3H_7$)

Causality and Interpretation:

- Loss of Methyl (m/z 123): A common fragmentation for isopropyl groups is the loss of a methyl radical to form a more stable secondary carbocation.
- Loss of Formyl Radical (m/z 109): Alpha-cleavage next to the carbonyl group is a characteristic fragmentation pathway for aldehydes, resulting in the loss of the $\bullet CHO$ radical.^[9]
- Loss of Isopropyl Radical (m/z 95): Cleavage of the N-C bond to the isopropyl group results in the loss of a stable isopropyl radical, leaving a charged imidazole-4-carbaldehyde fragment. This is often a very prominent peak.



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Figure 2: Proposed key fragmentation pathways for **1-isopropyl-1H-imidazole-4-carbaldehyde** in EI-MS.

Part 3: Validated Experimental Protocols

To ensure high-quality, reproducible data, adherence to standardized experimental protocols is paramount.

Protocol 1: NMR Sample Preparation and Acquisition

This protocol is designed for standard high-field NMR spectrometers (≥ 400 MHz).

- Sample Preparation:
 - Accurately weigh 5-10 mg of purified **1-isopropyl-1H-imidazole-4-carbaldehyde**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3 , or DMSO- d_6) in a clean, dry vial. CDCl_3 is a good first choice for general solubility and spectral window.
 - Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4-5 cm).
- Instrument Setup (General):
 - Insert the sample into the spectrometer.

- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).
- Tune and match the probe for both the ^1H and ^{13}C frequencies.
- ^1H Spectrum Acquisition:
 - Set the spectral width to cover the expected range (e.g., 0 to 12 ppm).
 - Use a standard 30° or 45° pulse angle.
 - Set the relaxation delay (d1) to at least 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl_3 at 7.26 ppm) to its known value.
- ^{13}C Spectrum Acquisition:
 - Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
 - Use a standard proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquire a larger number of scans (e.g., 128 to 1024) due to the lower sensitivity of the ^{13}C nucleus.
 - Process the data similarly to the ^1H spectrum, referencing the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Protocol 2: Mass Spectrometry Sample Preparation and Acquisition (GC-MS)

This protocol assumes analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source, suitable for a volatile compound.

- Sample Preparation:
 - Prepare a dilute solution of the sample (~1 mg/mL) in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
- GC Method:
 - Injector: Set to a temperature sufficient to ensure rapid volatilization (e.g., 250 °C). Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column and detector.
 - Column: Use a standard, non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
 - Oven Program: Start at a low temperature (e.g., 50 °C, hold for 1 min), then ramp at a moderate rate (e.g., 15 °C/min) to a final temperature that ensures elution (e.g., 280 °C, hold for 5 min).
 - Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).
- MS Method:
 - Interface Temperature: Set the transfer line temperature to be similar to the final GC oven temperature (e.g., 280 °C) to prevent sample condensation.
 - Ion Source: Use a standard Electron Ionization (EI) source at 70 eV. Set the source temperature to ~230 °C.
 - Mass Analyzer: Scan a mass range that encompasses the expected molecular ion and fragments (e.g., m/z 40-300).
- Data Analysis:
 - Examine the total ion chromatogram (TIC) to identify the peak corresponding to the compound.
 - Extract the mass spectrum from this peak.

- Identify the molecular ion peak and analyze the major fragment ions to confirm the fragmentation pattern.

Part 4: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. Based on data for imidazole and related aldehydes, **1-isopropyl-1H-imidazole-4-carbaldehyde** should be handled with care.[10][11][12]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[13]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[11]
- Storage: Store in a tightly sealed container to prevent moisture and air exposure. For long-term stability, store in a cool, dry place, potentially under an inert atmosphere (e.g., argon or nitrogen).[11]
- Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

- BenchChem. Interpreting Complex NMR Spectra of Substituted Imidazo[4,5-d]imidazoles. Technical Support Center.
- Royal Society of Chemistry. Electronic Supplementary Information (ESI)
- MDPI.
- Fisher Scientific.
- Fisher Scientific.
- Supporting Inform
- ESA-IPB.
- Sigma-Aldrich.
- ACS Publications. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation.
- Angene Chemical.
- CymitQuimica.
- Human Metabolome D

- PubMed.
- CSIR. PMR & ¹³CMR Spectra of Some Imidazole Complexes of Cobaloximes.
- ResearchGate. The mass spectra of imidazole and 1-methylimidazole.
- PubChem, NIH. Imidazole-4-carboxaldehyde | C₄H₄N₂O | CID 76428.
- SIELC Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column.
- Guidechem. 1H-Imidazole-4-carbaldehyde CAS 3034-50-2 wiki.
- University of Wisconsin. NMR Spectroscopy :: ¹³C NMR Chemical Shifts.
- Chemistry LibreTexts.
- BenchChem. Spectroscopic and Synthetic Profile of 1-isopropyl-1H-pyrazole-4-carbaldehyde: A Technical Guide.

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Sources

1. pdf.benchchem.com [pdf.benchchem.com]
2. [¹³C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization](#) [mdpi.com]
3. rsc.org [rsc.org]
4. pdf.benchchem.com [pdf.benchchem.com]
5. [Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation](#) [article.sapub.org]
6. organicchemistrydata.org [organicchemistrydata.org]
7. [Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway](#) - PubMed [pubmed.ncbi.nlm.nih.gov]
8. researchgate.net [researchgate.net]
9. chem.libretexts.org [chem.libretexts.org]
10. mmbio.byu.edu [mmbio.byu.edu]
11. fishersci.com [fishersci.com]

- [12. static.cymitquimica.com](https://static.cymitquimica.com) [static.cymitquimica.com]
- [13. angenechemical.com](https://angenechemical.com) [angenechemical.com]
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